molecular formula C13H21NO4 B12313878 Tert-butyl 4-acetoxy-3-methylenepiperidine-1-carboxylate

Tert-butyl 4-acetoxy-3-methylenepiperidine-1-carboxylate

Cat. No.: B12313878
M. Wt: 255.31 g/mol
InChI Key: CJERVLOVTUDUPX-UHFFFAOYSA-N
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Description

Tert-butyl 4-acetoxy-3-methylenepiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, an acetoxy group, and a methylene group attached to a piperidine ring. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-acetoxy-3-methylenepiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of amino alcohols.

    Introduction of the Methylene Group: The methylene group can be introduced through a Wittig reaction or a similar olefination reaction.

    Acetylation: The acetoxy group is introduced by acetylating the hydroxyl group on the piperidine ring using acetic anhydride or acetyl chloride.

    Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems are often employed to achieve better control over reaction conditions and to minimize side reactions .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group, leading to the formation of carbonyl compounds.

    Reduction: Reduction reactions can target the ester or acetoxy groups, converting them into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetoxy group, replacing it with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-acetoxy-3-methylenepiperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.

    Biological Studies: It is employed in studies investigating the biological activity of piperidine derivatives, including their potential as enzyme inhibitors or receptor modulators.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-acetoxy-3-methylenepiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy group can undergo hydrolysis to release acetic acid, which may modulate the activity of enzymes. The methylene group can participate in electrophilic or nucleophilic reactions, affecting the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-acetoxy-3-methylenepiperidine-1-carboxylate is unique due to the presence of both an acetoxy group and a methylene group on the piperidine ring. This combination of functional groups imparts distinct reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

tert-butyl 4-acetyloxy-3-methylidenepiperidine-1-carboxylate

InChI

InChI=1S/C13H21NO4/c1-9-8-14(12(16)18-13(3,4)5)7-6-11(9)17-10(2)15/h11H,1,6-8H2,2-5H3

InChI Key

CJERVLOVTUDUPX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCN(CC1=C)C(=O)OC(C)(C)C

Origin of Product

United States

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